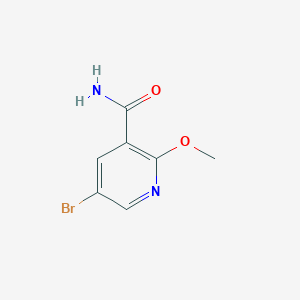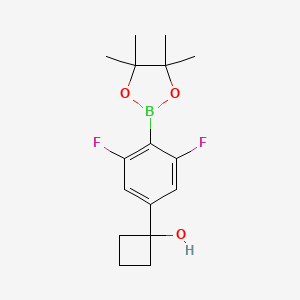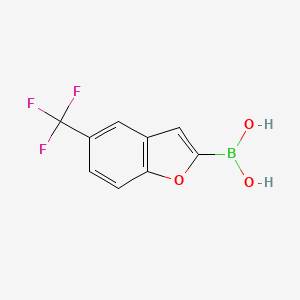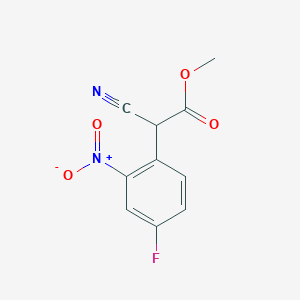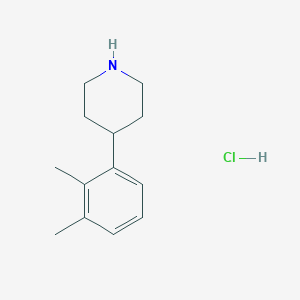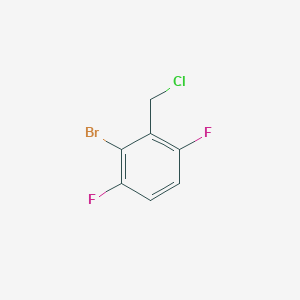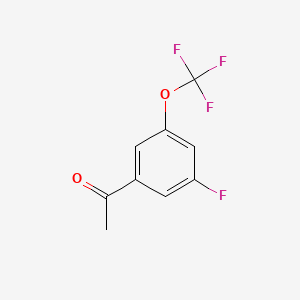
3'-Fluoro-5'-(trifluoromethoxy)acetophenone
概要
説明
3’-Fluoro-5’-(trifluoromethoxy)acetophenone is an organic compound with the molecular formula C9H6F4O2 and a molecular weight of 222.14 g/mol . It is characterized by the presence of both fluoro and trifluoromethoxy groups attached to an acetophenone backbone. This compound is primarily used in research and development, particularly in the fields of organic synthesis and medicinal chemistry .
科学的研究の応用
3’-Fluoro-5’-(trifluoromethoxy)acetophenone has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: Research has explored its potential in the prevention and treatment of chronic kidney disease and diabetes.
Environmental Studies: The compound is also used in studies related to environmental chemistry.
Safety and Hazards
This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
作用機序
Target of Action
Similar compounds have been known to interact with endosomal-toll-like receptors .
Mode of Action
It’s known that similar compounds can stabilize endosomal-toll-like receptors, creating a sort of inhibitory activity .
Pharmacokinetics
The compound has a molecular weight of 22214 g/mol , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
Similar compounds have been known to exhibit inhibitory activity on endosomal-toll-like receptors .
Action Environment
It’s known that the compound should be stored at ambient temperature .
生化学分析
Biochemical Properties
3’-Fluoro-5’-(trifluoromethoxy)acetophenone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in the stabilization of endosomal-toll-like receptor TRL8, creating an inhibitory activity . This interaction is crucial as it can modulate immune responses and inflammation. Additionally, the compound’s unique structure allows it to engage in specific binding interactions with other biomolecules, influencing their activity and function.
Cellular Effects
The effects of 3’-Fluoro-5’-(trifluoromethoxy)acetophenone on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with endosomal-toll-like receptor TRL8 can lead to changes in cell signaling pathways that regulate immune responses . Furthermore, its impact on gene expression can result in altered cellular metabolism, affecting the overall function and health of the cells.
Molecular Mechanism
At the molecular level, 3’-Fluoro-5’-(trifluoromethoxy)acetophenone exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For instance, its interaction with endosomal-toll-like receptor TRL8 results in inhibitory activity, which can modulate immune responses . Additionally, the compound can influence gene expression by binding to specific DNA sequences or interacting with transcription factors, leading to changes in the production of proteins involved in various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3’-Fluoro-5’-(trifluoromethoxy)acetophenone can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that thermal decomposition of the compound can lead to the release of irritating gases and vapors . This degradation can affect its efficacy and safety in long-term experiments. Additionally, the compound’s impact on cellular function may vary over time, with potential changes in gene expression and cellular metabolism observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 3’-Fluoro-5’-(trifluoromethoxy)acetophenone vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating immune responses through its interaction with endosomal-toll-like receptor TRL8 . At higher doses, toxic or adverse effects may be observed. For instance, the compound’s irritating properties can lead to skin corrosion, eye damage, and respiratory system toxicity . These threshold effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
3’-Fluoro-5’-(trifluoromethoxy)acetophenone is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s unique structure allows it to participate in specific metabolic reactions, influencing metabolic flux and metabolite levels. For example, its interaction with enzymes involved in the stabilization of endosomal-toll-like receptor TRL8 can affect the overall metabolic balance within cells .
Transport and Distribution
The transport and distribution of 3’-Fluoro-5’-(trifluoromethoxy)acetophenone within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s unique structure allows it to be efficiently transported across cell membranes and distributed within various cellular compartments. This distribution is crucial for its activity and function, as it ensures that the compound reaches its target sites within the cells .
Subcellular Localization
The subcellular localization of 3’-Fluoro-5’-(trifluoromethoxy)acetophenone plays a significant role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cells. For instance, its interaction with endosomal-toll-like receptor TRL8 suggests that it may localize to endosomal compartments, where it can exert its inhibitory activity . This localization is essential for its role in modulating immune responses and other cellular processes.
準備方法
One common method involves the reaction of 3’-fluoroacetophenone with a trifluoromethoxylation reagent under controlled conditions . The reaction conditions often include the use of a base and a solvent such as dichloromethane or tetrahydrofuran. Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and higher yields .
化学反応の分析
3’-Fluoro-5’-(trifluoromethoxy)acetophenone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluoro and trifluoromethoxy groups can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
類似化合物との比較
3’-Fluoro-5’-(trifluoromethoxy)acetophenone can be compared with other similar compounds such as:
3’-Fluoroacetophenone: Lacks the trifluoromethoxy group, which can significantly alter its chemical properties and reactivity.
5’-(Trifluoromethoxy)acetophenone: Lacks the fluoro group, affecting its overall chemical behavior and applications.
The uniqueness of 3’-Fluoro-5’-(trifluoromethoxy)acetophenone lies in the combined presence of both fluoro and trifluoromethoxy groups, which impart distinct chemical and biological properties .
特性
IUPAC Name |
1-[3-fluoro-5-(trifluoromethoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O2/c1-5(14)6-2-7(10)4-8(3-6)15-9(11,12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBVUHOUGRWDOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)F)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201242013 | |
| Record name | 1-[3-Fluoro-5-(trifluoromethoxy)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201242013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352999-53-1 | |
| Record name | 1-[3-Fluoro-5-(trifluoromethoxy)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1352999-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-Fluoro-5-(trifluoromethoxy)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201242013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(Morpholin-4-ylcarbonyl)butyl]amine hydrochloride](/img/structure/B1401253.png)


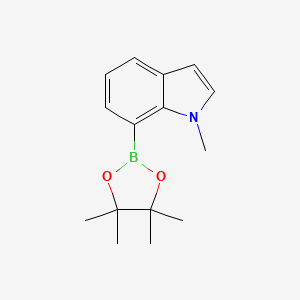
![tert-Butyl 2-(2-(2-amino-2-cyclohexylacetamido)-3,3-dimethylbutanoyl)octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B1401260.png)
